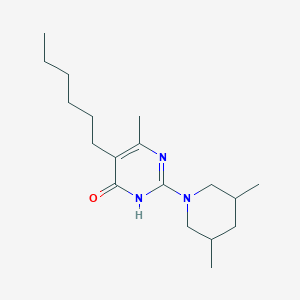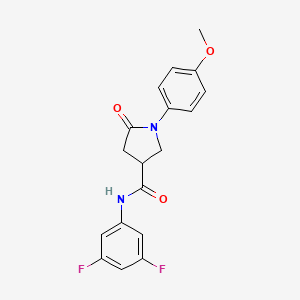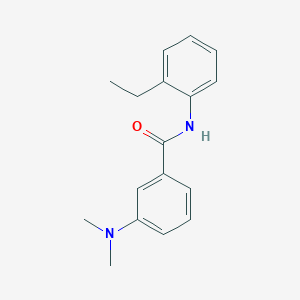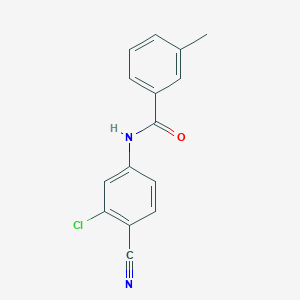![molecular formula C16H14ClNO4 B11178274 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate](/img/structure/B11178274.png)
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a phenyl acetate moiety. It is often used in various chemical and pharmaceutical research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form the intermediate 5-chloro-2-methoxyphenyl isocyanate.
Coupling Reaction: The intermediate is then reacted with 4-hydroxyphenyl acetate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)carbamoyl]phenyl acetate
- 4-[(5-Fluoro-2-methoxyphenyl)carbamoyl]phenyl acetate
- 4-[(5-Methyl-2-methoxyphenyl)carbamoyl]phenyl acetate
Uniqueness
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14ClNO4 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
[4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)22-13-6-3-11(4-7-13)16(20)18-14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
YMEDLJMGLMYTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11178203.png)

![2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178214.png)
![2-bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11178215.png)

![7-(2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11178231.png)



![(2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11178266.png)
![Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11178267.png)

